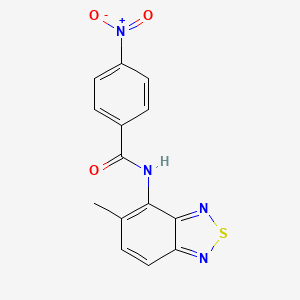![molecular formula C19H25N5O2 B5548687 6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)
6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine is a compound of interest within the pharmaceutical and chemical research communities. It falls within the category of compounds that have been studied for their potential pharmacological activities and for their interesting chemical properties.
Synthesis Analysis
The synthesis of compounds similar to 6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine often involves multi-step chemical reactions, including nucleophilic substitution, reductive amination, and cyclization processes. For instance, similar compounds have been synthesized through reactions involving key intermediates like benzofuran derivatives and amino acids, demonstrating the complex and intricate synthesis routes that can be employed (Abu‐Hashem et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to the one often involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses reveal the arrangement of atoms within the molecule and confirm the identity of synthesized compounds. For instance, structural elucidation of related compounds has been achieved through these methods, highlighting the importance of such analyses in understanding the compound's chemical nature (Chinthal et al., 2021).
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have focused on synthesizing novel compounds derived from or related to "6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" for potential therapeutic applications. For example, the development of new heterocyclic compounds, such as benzodifuranyl derivatives, has shown promise in anti-inflammatory and analgesic activities. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes and exhibit significant analgesic and anti-inflammatory effects, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antiproliferative Activities
Another area of interest is the antimicrobial and antiproliferative activities of derivatives. Some studies have synthesized new pyridine derivatives to investigate their effectiveness against various strains of bacteria and fungi, revealing moderate to good antimicrobial activities (Patel et al., 2011). Additionally, derivatives have been evaluated for their antiproliferative effect against human cancer cell lines, with some compounds showing promising activity, suggesting potential in cancer therapy (Mallesha et al., 2012).
Molecular Imaging and Receptor Binding
Research into the receptor binding properties of derivatives has led to insights into their potential use in molecular imaging, particularly in the imaging of cerebral receptors using PET tracers. These studies contribute to the understanding of receptor dynamics in various neurological conditions and could lead to improved diagnostic tools (Zhou et al., 2014).
Material Science Applications
Beyond pharmacological applications, derivatives of "6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" have been explored in material science, such as in the synthesis of novel polyimides. These materials exhibit exceptional thermal and thermooxidative stability, making them suitable for advanced technological applications (Zhang et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring different synthetic routes, investigating its reactivity under various conditions, and testing its efficacy in different applications .
properties
IUPAC Name |
[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-14-20-17(22(2)3)13-18(21-14)23-8-10-24(11-9-23)19(25)15-6-5-7-16(12-15)26-4/h5-7,12-13H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEMZRQRKAVBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5548605.png)
![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)
![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

![methyl 5-[(2-fluorobenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5548629.png)
![N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)

![N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5548648.png)
![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)
![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)